6,8-Dibromo-1,2,3,4-tetrahydroquinoline
Overview
Description
6,8-Dibromo-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H9Br2N . It has an average mass of 290.983 Da and a monoisotopic mass of 288.910156 Da .
Synthesis Analysis
The synthesis of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline can be achieved through Suzuki–Miyaura coupling reactions . Dichlorobis(triphenylphosphine)palladium(II)-catalyzed Suzuki–Miyaura cross-coupling of 6-bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids affords the corresponding 6-aryl- and 6,8-diaryl-tetrahydroquinolines and quinolines in high yields .Molecular Structure Analysis
The molecular structure of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with bromine atoms at the 6 and 8 positions .Chemical Reactions Analysis
The chemical reactions involving 6,8-Dibromo-1,2,3,4-tetrahydroquinoline include Suzuki–Miyaura coupling reactions . These reactions involve the cross-coupling of 6,8-dibromo-1,2,3,4-tetrahydroquinolines with substituted phenylboronic acids to yield the corresponding 6-aryl- and 6,8-diaryl-tetrahydroquinolines and quinolines .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline include its molecular formula (C9H9Br2N), average mass (290.983 Da), and monoisotopic mass (288.910156 Da) .Scientific Research Applications
Synthesis and Chemical Applications
6,8-Dibromo-1,2,3,4-tetrahydroquinoline plays a significant role in chemical synthesis, particularly in the creation of quinoline derivatives. Şahin et al. (2008) demonstrated its utility in the efficient synthesis of 4,6,8-tribromoquinoline and other novel trisubstituted quinoline derivatives, highlighting its versatility in chemical reactions (Şahin et al., 2008). Ökten & Çakmak (2015) also utilized 6,8-Dibromo-1,2,3,4-tetrahydroquinoline for the synthesis of novel cyano quinoline derivatives, showcasing its role in developing complex organic compounds (Ökten & Çakmak, 2015).
Anticancer Research
A notable area of research for 6,8-Dibromo-1,2,3,4-tetrahydroquinoline is in the development of anticancer agents. Ökten et al. (2013) explored the anticancer activities of its derivatives, finding significant activity against various tumor cell lines (Ökten et al., 2013). Additionally, Köprülü et al. (2021) investigated its antiproliferative and cytotoxic properties against cancer cell lines, further emphasizing its potential in cancer treatment (Köprülü et al., 2021).
Pharmaceutical Applications
In the pharmaceutical field, Jo et al. (2016) identified tetrahydroquinolines, including 6,8-Dibromo-1,2,3,4-tetrahydroquinoline, as potent inhibitors of NF-κB transcriptional activity, highlighting their potential in drug development for various diseases (Jo et al., 2016).
Green Chemistry and Computational Studies
Damera & Pagadala (2023) emphasized the importance of 1,2,3,4-tetrahydroquinoline derivatives,including 6,8-Dibromo-1,2,3,4-tetrahydroquinoline, in green chemistry. They described a novel approach for constructing multifunctionalized benzenes using environmentally friendly techniques, showcasing the compound's role in sustainable chemistry practices (Damera & Pagadala, 2023).
Catalysis and Hydrogenation
In the field of catalysis, Wang et al. (2009) and (2011) demonstrated the role of tetrahydroquinolines, including derivatives of 6,8-Dibromo-1,2,3,4-tetrahydroquinoline, in the asymmetric hydrogenation of quinolines. This process is crucial in the synthesis of biologically active compounds and pharmaceuticals (Wang et al., 2009); (Wang et al., 2011).
properties
IUPAC Name |
6,8-dibromo-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,12H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSRBNSPFBIZRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Br)Br)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-1,2,3,4-tetrahydroquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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